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Compound of Interest

Compound Name: 2-Adamantyl 2-phenylacetate

Cat. No.: B15471093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 2-Adamantyl 2-phenylacetate is not

readily available in published literature. The data presented herein is a predictive analysis

based on the known spectroscopic properties of its constituent precursors, 2-adamantanol and

phenylacetic acid, as well as structurally analogous compounds. This document serves as a

guiding resource for the synthesis and characterization of this molecule.

Introduction
2-Adamantyl 2-phenylacetate is an ester combining the bulky, lipophilic adamantane cage

with the phenylacetic acid moiety. The adamantane group is a key pharmacophore in various

approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic

properties. The phenylacetate group is also found in a range of biologically active compounds.

This technical guide provides a predicted spectroscopic profile and a proposed synthetic

methodology for 2-Adamantyl 2-phenylacetate to facilitate its synthesis and characterization

in a research setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Adamantyl 2-
phenylacetate. These predictions are derived from the analysis of its precursors and related
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ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Adamantyl 2-Phenylacetate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 - 7.25 m 5H Phenyl-H

~5.10 br s 1H
O-CH (Adamantyl C2-

H)

~3.60 s 2H CH₂ (Phenylacetyl)

~2.10 - 1.50 m 14H Adamantyl-H

Table 2: Predicted ¹³C NMR Data for 2-Adamantyl 2-Phenylacetate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~171.0 C=O (Ester)

~134.0 Phenyl C (quaternary)

~129.2 Phenyl CH

~128.5 Phenyl CH

~127.1 Phenyl CH

~75.0 O-CH (Adamantyl C2)

~41.5 CH₂ (Phenylacetyl)

~37.5, 37.0, 32.0, 27.0, 26.5 Adamantyl CH, CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Adamantyl 2-Phenylacetate
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Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2920, 2850 Strong
Aliphatic C-H stretch

(Adamantyl)

~1735 Strong C=O stretch (Ester)

~1250, 1170 Strong C-O stretch (Ester)

~1600, 1495, 1450 Medium-Weak Aromatic C=C stretch

~740, 700 Strong
Aromatic C-H bend

(monosubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Adamantyl 2-Phenylacetate

m/z Relative Intensity Assignment

270 Moderate [M]⁺ (Molecular Ion)

135 High [C₁₀H₁₅]⁺ (Adamantyl cation)

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following section outlines a proposed synthetic procedure for 2-Adamantyl 2-
phenylacetate and the general methodologies for acquiring the spectroscopic data.

Synthesis of 2-Adamantyl 2-Phenylacetate
A standard and effective method for the synthesis of 2-Adamantyl 2-phenylacetate is the

Fischer-Speier esterification of 2-adamantanol with phenylacetic acid in the presence of an

acid catalyst.

Materials:
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2-Adamantanol

Phenylacetic acid

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

Toluene or Benzene (as solvent and for azeotropic removal of water)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine 2-adamantanol (1.0 eq), phenylacetic acid (1.1 eq), and a suitable solvent such as

toluene.

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.05

eq).

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Adamantyl 2-
phenylacetate.

Spectroscopic Characterization
The following are general protocols for the spectroscopic analysis of the synthesized

compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g.,

400 MHz or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)

or as a KBr pellet.

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer,

typically with electron ionization (EI) or electrospray ionization (ESI), to determine the

molecular weight and fragmentation pattern.

Workflow and Pathway Visualization
The following diagrams illustrate the synthetic and analytical workflow for 2-Adamantyl 2-
phenylacetate.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion
While direct experimental data for 2-Adamantyl 2-phenylacetate is not currently prevalent in

the scientific literature, this guide provides a robust, predictive framework for its synthesis and

spectroscopic characterization. The provided data tables and experimental protocols offer a

solid starting point for researchers aiming to synthesize and study this compound. The unique

combination of the adamantyl and phenylacetate moieties makes it a molecule of interest for

further investigation in medicinal chemistry and materials science.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Adamantyl 2-
Phenylacetate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15471093#2-adamantyl-2-phenylacetate-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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